molecular formula C19H24BrNOS B14587060 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol CAS No. 61151-47-1

2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol

Cat. No.: B14587060
CAS No.: 61151-47-1
M. Wt: 394.4 g/mol
InChI Key: SEIKJXHDCOUQDD-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol is a chemical compound with a complex structure that includes a benzylsulfanyl group, a bromine atom, and a diethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol typically involves multiple steps, including the introduction of the benzylsulfanyl group, bromination, and the addition of the diethylamino group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can result in various substituted phenols.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can participate in hydrogen bonding and electron transfer reactions, while the diethylamino group can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives with different substituents, such as:

  • 2-[(Methylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol
  • 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol

Uniqueness

What sets 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol apart is its unique combination of substituents, which can result in distinct chemical and biological properties. For example, the presence of the benzylsulfanyl group can enhance its lipophilicity, while the bromine atom can influence its reactivity in substitution reactions.

Properties

CAS No.

61151-47-1

Molecular Formula

C19H24BrNOS

Molecular Weight

394.4 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-4-bromo-6-(diethylaminomethyl)phenol

InChI

InChI=1S/C19H24BrNOS/c1-3-21(4-2)12-16-10-18(20)11-17(19(16)22)14-23-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3

InChI Key

SEIKJXHDCOUQDD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC(=C1)Br)CSCC2=CC=CC=C2)O

Origin of Product

United States

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